molecular formula C16H17NO2 B1425425 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine CAS No. 1485392-13-9

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine

Cat. No.: B1425425
CAS No.: 1485392-13-9
M. Wt: 255.31 g/mol
InChI Key: OZEIVVGWKVKARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine is an organic compound that features a benzodioxane ring fused with a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine typically involves the reaction of 1,4-benzodioxane with phenylethylamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: Shares the benzodioxane ring structure but lacks the phenylethylamine moiety.

    Phenylethylamine: Contains the phenylethylamine structure but lacks the benzodioxane ring.

    1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone: Similar structure but with a ketone group instead of the amine group.

Uniqueness

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine is unique due to the combination of the benzodioxane ring and phenylethylamine moiety, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not observed in the individual components alone.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c17-13(10-12-6-2-1-3-7-12)16-11-18-14-8-4-5-9-15(14)19-16/h1-9,13,16H,10-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEIVVGWKVKARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine
Reactant of Route 3
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine
Reactant of Route 4
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine
Reactant of Route 5
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine
Reactant of Route 6
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.